N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N-propylethanediamide
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Overview
Description
N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N-propylethanediamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N-propylethanediamide typically involves the reaction of 4-methylbenzyl chloride with 1H-pyrazole-3-carboxylic acid, followed by the introduction of a propylethanediamide moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N-propylethanediamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N-propylethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N-propylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(1-Methyl-1H-pyrazol-4-yl)benzyl]-6-{7-[3-(1-pyrrolidinyl)propoxy]imidazo[1,2-a]pyridin-3-yl}-4-pyrimidinamine .
- **1-(4-Methylbenzyl)-N-(2-phenylethyl)-1H-pyrazolo(3,4-D)pyrimidin-4-amine .
Uniqueness
N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N-propylethanediamide stands out due to its unique structural features, such as the presence of both a pyrazole ring and a propylethanediamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H20N4O2 |
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Molecular Weight |
300.36 g/mol |
IUPAC Name |
N'-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-N-propyloxamide |
InChI |
InChI=1S/C16H20N4O2/c1-3-9-17-15(21)16(22)18-14-8-10-20(19-14)11-13-6-4-12(2)5-7-13/h4-8,10H,3,9,11H2,1-2H3,(H,17,21)(H,18,19,22) |
InChI Key |
BSAVKDLSNBBFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=NN(C=C1)CC2=CC=C(C=C2)C |
Origin of Product |
United States |
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